molecular formula C17H19FN2O4S B5865338 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide

Katalognummer B5865338
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: FDTRMERUNFOWNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide, also known as DB-11, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in cancer treatment. It is a small molecule inhibitor that targets the protein Hsp90, which is known to play a crucial role in the growth and survival of cancer cells.

Wirkmechanismus

Hsp90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including those involved in cell signaling, growth, and survival. In cancer cells, Hsp90 is often overexpressed and plays a critical role in the growth and survival of cancer cells. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide binds to the ATP-binding site of Hsp90, preventing the protein from functioning properly and leading to the degradation of client proteins. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in preclinical studies. In addition to inducing cell death in cancer cells, this compound has also been shown to inhibit the growth and proliferation of cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide is its potency as an Hsp90 inhibitor. This allows for lower concentrations of the compound to be used in experiments, reducing the risk of off-target effects. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. One future direction for research is to investigate the potential of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of this compound for cancer treatment. Finally, research is needed to investigate the potential of this compound in other diseases beyond cancer, as Hsp90 is also involved in the development of other diseases such as neurodegenerative disorders.

Synthesemethoden

The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 5-bromo-2-fluorobenzoyl chloride to yield the intermediate compound 5-bromo-2-fluoro-N-(4-methoxybenzyl)benzamide. This intermediate is then reacted with dimethylamine and sodium sulfite to yield the final product, this compound. The yield of this compound is typically around 40%, and the compound can be purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential applications in cancer treatment. Hsp90 is known to be overexpressed in many types of cancer cells, and inhibition of Hsp90 has been shown to induce cell death in cancer cells. This compound has been shown to be a potent inhibitor of Hsp90, and has demonstrated efficacy in preclinical studies against a variety of cancer types, including breast cancer, lung cancer, and melanoma.

Eigenschaften

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-20(2)25(22,23)14-8-9-16(18)15(10-14)17(21)19-11-12-4-6-13(24-3)7-5-12/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTRMERUNFOWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.